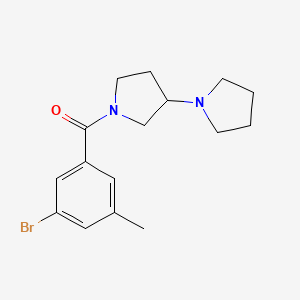
(3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone is a complex organic compound featuring a brominated aromatic ring and a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone typically involves multiple steps:
Bromination: The starting material, 5-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 3-bromo-5-methylphenyl.
Formation of Pyrrolidine Derivative: The brominated intermediate is then reacted with pyrrolidine under basic conditions to form the pyrrolidine derivative.
Coupling Reaction: Finally, the pyrrolidine derivative is coupled with another pyrrolidine moiety using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the brominated aromatic ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Substituted aromatic compounds with various functional groups replacing the bromine atom.
科学研究应用
Chemistry
In chemistry, (3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a candidate for probing the binding sites of enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用机制
The mechanism of action of (3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and pyrrolidine moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
(3-Bromo-5-methylphenyl)pyrrolidine: A simpler analog lacking the second pyrrolidine moiety.
(3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-yl)methanone: Another analog with a single pyrrolidine moiety.
Uniqueness
(3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone is unique due to the presence of two pyrrolidine moieties, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from simpler analogs and may confer unique pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(3-bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c1-12-8-13(10-14(17)9-12)16(20)19-7-4-15(11-19)18-5-2-3-6-18/h8-10,15H,2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMMBEDYSWNMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate](/img/structure/B6638277.png)
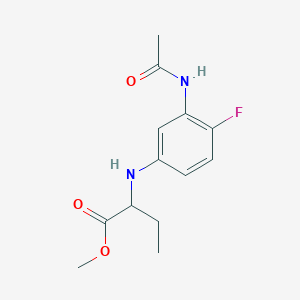
![2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)
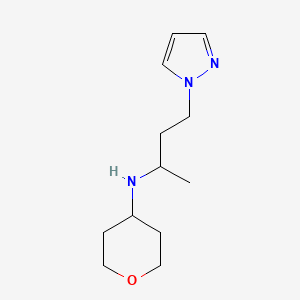
![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)
![3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid](/img/structure/B6638317.png)
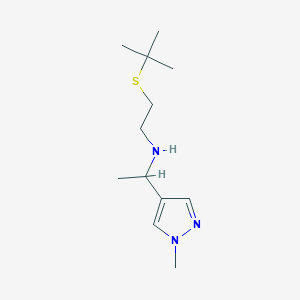
![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)
![Methyl 2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]butanoate](/img/structure/B6638327.png)
![(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)
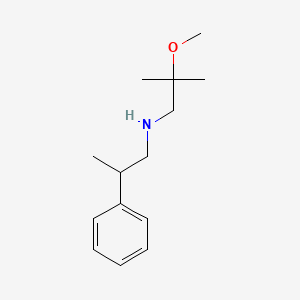
![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)
![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)
![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)
